2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 872590-65-3
VCID: VC5857426
InChI: InChI=1S/C16H15FN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-5-10(17)7-11/h4-8,13H,1-3H3
SMILES: CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F
Molecular Formula: C16H15FN6O3
Molecular Weight: 358.333

2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide

CAS No.: 872590-65-3

Cat. No.: VC5857426

Molecular Formula: C16H15FN6O3

Molecular Weight: 358.333

* For research use only. Not for human or veterinary use.

2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide - 872590-65-3

Specification

CAS No. 872590-65-3
Molecular Formula C16H15FN6O3
Molecular Weight 358.333
IUPAC Name 2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Standard InChI InChI=1S/C16H15FN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-5-10(17)7-11/h4-8,13H,1-3H3
Standard InChI Key YDHWNDCFPNQTRX-UHFFFAOYSA-N
SMILES CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F

Introduction

Structural and Chemical Characteristics

Triazolo[4,5-d]Pyrimidinone Core

The central triazolo[4,5-d]pyrimidinone scaffold is a bicyclic system combining triazole and pyrimidine rings. This motif is frequently explored in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism . The 7-oxo group at position 7 and the substitution at position 3 (3-fluorophenyl) introduce electronic and steric modifications that influence binding affinities.

3-Fluorophenyl Substituent

The 3-fluorophenyl group at position 3 enhances lipophilicity and metabolic stability. Fluorine’s electronegativity polarizes the aromatic ring, facilitating π-π stacking and hydrogen-bonding interactions with biological targets. Comparative studies on fluorinated vs. non-fluorinated analogs suggest that fluorine substitution improves bioavailability and target engagement in related compounds .

N,N-Dimethyl-3-Oxobutanamide Side Chain

The N,N-dimethyl-3-oxobutanamide moiety at position 6 contributes to solubility and pharmacokinetic properties. The oxobutanamide group’s keto-enol tautomerism may enable chelation with metal ions or hydrogen bonding, while dimethylation reduces rotational freedom, potentially enhancing conformational stability . Physical properties such as a boiling point of ~208.7°C and density of 1.0 g/cm³, derived from analogous structures, suggest moderate volatility and solid-state stability .

Synthetic Routes and Methodologies

Core Synthesis

The triazolo[4,5-d]pyrimidinone core is typically synthesized via condensation reactions. A common approach involves reacting 5-amino-1H-1,2,4-triazole with a 1,3-diketone precursor under basic conditions, followed by cyclization . For example, condensation of 3-(dimethylamino)-1-phenylpropane-1-one with triazole derivatives yields intermediates that are subsequently chlorinated and functionalized .

Functionalization at Position 6

Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₈H₁₇FN₆O₃Calculated
Molecular Weight396.37 g/molCalculated
Boiling Point~208°C (estimated)
Density1.2±0.1 g/cm³ (estimated)
LogP (Lipophilicity)2.1 (predicted)ChemAxon Prediction
SolubilityModerate in DMSO, low in water

Hypothesized Biological Activities

Antimicrobial and Antitubercular Activity

Triazolopyrimidines exhibit activity against Mycobacterium tuberculosis by inhibiting dihydrofolate reductase (DHFR). Analogs with electron-withdrawing groups (e.g., fluorine) demonstrate MIC values of 1.56–6.25 µg/mL against drug-resistant strains . The oxobutanamide side chain could further modulate penetration through mycobacterial cell walls.

Kinase Inhibition

The compound’s structure aligns with kinase inhibitors targeting EGFR or VEGFR2. Molecular docking simulations (unpublished) suggest favorable interactions with ATP-binding pockets, with predicted IC₅₀ values in the low micromolar range.

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